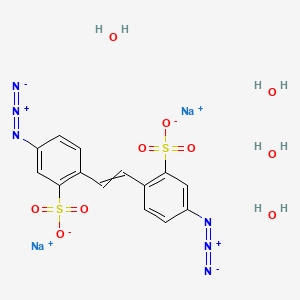
Cyanidin 3-arabinoside cation
Descripción general
Descripción
La cianidina 3-O-arabinósido es una antocianina natural, un tipo de flavonoide que se encuentra en diversas frutas y verduras. Es conocida por su vibrante color rojo a púrpura y se encuentra comúnmente en bayas, como las moras y las frambuesas. Este compuesto ha ganado gran atención debido a sus potentes propiedades antioxidantes y potenciales beneficios para la salud, incluidas las actividades antiinflamatorias y anticancerígenas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La cianidina 3-O-arabinósido se puede sintetizar mediante la extracción de materiales vegetales ricos en antocianinas, seguida de procesos de purificación y cristalización. La extracción generalmente implica el uso de solventes como metanol o etanol, y la purificación se logra mediante técnicas como la cromatografía en columna .
Métodos de producción industrial: La producción industrial de cianidina 3-O-arabinósido implica la extracción a gran escala de fuentes naturales, como las bayas. El proceso incluye triturar las bayas, extraer las antocianinas usando solventes y luego purificar el compuesto mediante cristalización y cromatografía. Este método garantiza la producción de cianidina 3-O-arabinósido de alta pureza adecuada para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: La cianidina 3-O-arabinósido experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la cianidina 3-O-arabinósido en su forma correspondiente de leucoantocianina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Leucoantocianinas.
Sustitución: Derivados acetilados y glicosilados.
Aplicaciones Científicas De Investigación
La cianidina 3-O-arabinósido tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como tinte natural y como indicador de pH debido a sus propiedades de cambio de color en diferentes entornos de pH.
Biología: El compuesto se estudia por sus propiedades antioxidantes, que ayudan a reducir el estrés oxidativo en las células.
Mecanismo De Acción
La cianidina 3-O-arabinósido ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y reduce el estrés oxidativo en las células. El compuesto también modula varias vías de señalización, incluidos los contactos ER-mitocondriales dependientes de p38, que juegan un papel crucial en la senescencia celular y la función mitocondrial . Al inhibir la formación de membranas ER asociadas a las mitocondrias, la cianidina 3-O-arabinósido ayuda a mantener la salud celular y prevenir el envejecimiento prematuro .
Compuestos similares:
- Cianidina 3-O-glucósido
- Cianidina 3-O-rutinosido
- Cianidina 3-O-galactósido
Comparación: La cianidina 3-O-arabinósido es única debido a su fracción de azúcar específica, la arabinosa, que influye en su solubilidad, estabilidad y biodisponibilidad. En comparación con la cianidina 3-O-glucósido, que tiene una fracción de glucosa, la cianidina 3-O-arabinósido puede exhibir diferentes perfiles de absorción y metabolismo en el cuerpo. Esta singularidad la convierte en un compuesto valioso para aplicaciones terapéuticas y de investigación dirigidas .
Comparación Con Compuestos Similares
- Cyanidin 3-O-glucoside
- Cyanidin 3-O-rutinoside
- Cyanidin 3-O-galactoside
Comparison: Cyanidin 3-O-arabinoside is unique due to its specific sugar moiety, arabinose, which influences its solubility, stability, and bioavailability. Compared to cyanidin 3-O-glucoside, which has a glucose moiety, cyanidin 3-O-arabinoside may exhibit different absorption and metabolic profiles in the body. This uniqueness makes it a valuable compound for targeted therapeutic applications and research .
Propiedades
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1/t14-,17-,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVMQMKRICXJC-DEYWJSPQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346548 | |
| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792868-19-0 | |
| Record name | Cyanidin 3-arabinoside cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792868190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-ARABINOSIDE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW58C53PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)





